molecular formula C10H11NO B3130835 2-(1H-Indol-7-yl)ethanol CAS No. 345264-52-0

2-(1H-Indol-7-yl)ethanol

Cat. No.: B3130835
CAS No.: 345264-52-0
M. Wt: 161.2 g/mol
InChI Key: URTUZTSLWOONOL-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Moiety in Natural Products and Synthetic Chemistry Research

The indole moiety, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in drug discovery and natural product chemistry. solubilityofthings.comrsc.org Its presence is fundamental to the structure of the essential amino acid tryptophan and its numerous derivatives, including the neurotransmitter serotonin (B10506) and the hormone melatonin. pcbiochemres.com This structural motif is also a key component of many alkaloids, which are naturally occurring nitrogen-containing compounds often exhibiting potent pharmacological activities. rsc.org

In synthetic chemistry, the indole nucleus serves as a versatile building block for the creation of novel therapeutic agents. a2bchem.com Compounds containing the indole core have demonstrated a wide spectrum of biological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities. rsc.orginnovareacademics.in The adaptability of the indole scaffold allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules to optimize them for specific therapeutic targets. pcbiochemres.com

Academic Importance of Regiospecific Functionalization in Indole Systems

The functionalization of the indole ring at specific positions, known as regiospecific functionalization, is a critical area of academic and industrial research. The electronic properties of the indole ring typically favor electrophilic substitution at the C3 position of the pyrrole ring. rsc.org Consequently, achieving selective functionalization at other positions, such as the C7 position on the benzene ring, presents a significant synthetic challenge.

The development of methods for the regioselective synthesis of 7-substituted indoles is of high importance, as the position of the substituent can dramatically influence the compound's biological activity. openmedicinalchemistryjournal.com For instance, the Bartoli indole synthesis is a notable method for preparing 7-substituted indoles. pcbiochemres.com Researchers continuously explore novel catalytic systems and synthetic strategies, including C-H activation, to achieve precise control over the substitution pattern on the indole scaffold. This control is essential for structure-activity relationship (SAR) studies, which aim to understand how the specific placement of functional groups affects a molecule's interaction with biological targets.

Research Context of Ethanol-Appended Indole Derivatives

Ethanol-appended indole derivatives, such as tryptophol (B1683683) (2-(1H-indol-3-yl)ethanol), are a significant subclass of indole compounds that have garnered research interest for their diverse biological activities. solubilityofthings.com The ethanol (B145695) group can enhance a molecule's polarity and its ability to form hydrogen bonds, which can influence its solubility and interactions with biological systems. solubilityofthings.comvulcanchem.com

Research into ethanol-appended indoles has revealed their potential in various therapeutic areas. For example, tryptophol and its derivatives are investigated for their effects on the central nervous system, particularly their interactions with serotonin pathways, suggesting potential applications for mood disorders. solubilityofthings.com Furthermore, derivatives such as 2-(6-Bromo-1H-indol-3-yl)ethanol have been studied for their potential as antimicrobial and anticancer agents. smolecule.com The hydroxyl group of the ethanol appendage also provides a convenient handle for further synthetic modifications, allowing for the creation of more complex molecules with potentially enhanced biological properties. a2bchem.com

While extensive research exists for isomers like 2-(1H-indol-3-yl)ethanol (tryptophol) and various substituted analogues, specific research findings and detailed physicochemical data for 2-(1H-Indol-7-yl)ethanol are not widely available in the public domain. The study of this particular isomer is a less explored area within the broader field of indole chemistry. Therefore, much of the understanding of its potential properties and applications is extrapolated from research on more common, structurally related indole derivatives.

Data on Indole-Ethanol Derivatives

To provide context for the properties of this compound, the following tables present data for its more extensively studied positional isomers and related derivatives.

Table 1: Physicochemical Properties of Indole-Ethanol Isomers

Compound NameMolecular FormulaMolecular Weight ( g/mol )Position of Ethanol GroupKnown Form
2-(1H-Indol-1-yl)ethanolC₁₀H₁₁NO161.201Liquid
2-(1H-Indol-2-yl)ethanolC₁₀H₁₁NO161.202Not specified
2-(1H-Indol-3-yl)ethanol (Tryptophol)C₁₀H₁₁NO161.203Liquid

This table is interactive. You can sort the columns by clicking on the headers.

Table 2: Properties of Substituted Ethanol-Appended Indoles

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Application/Research Area
2-(7-Ethyl-1H-indol-3-yl)ethanol41340-36-7C₁₂H₁₅NO189.25Intermediate for serotonin receptor modulators. nbinno.com
2-(6-Bromo-1H-indol-3-yl)ethanol214915-72-7C₁₀H₁₀BrNO240.10Investigated for antimicrobial and anticancer activity. smolecule.com
1,2-Dimethyl-1H-indole-3-ethanolNot specifiedC₁₂H₁₅NO189.25Precursor for potential antihyperlipidemic and antiviral compounds. vulcanchem.com

This table is interactive. You can sort the columns by clicking on the headers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-indol-7-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c12-7-5-9-3-1-2-8-4-6-11-10(8)9/h1-4,6,11-12H,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTUZTSLWOONOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCO)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 1h Indol 7 Yl Ethanol and Analogous 7 Substituted Indole Ethanol Compounds

Retrosynthetic Analyses and Strategic Approaches to 7-Substituted Indoles

A common retrosynthetic strategy for 7-substituted indoles involves the construction of the indole (B1671886) ring from a pre-functionalized benzene (B151609) derivative. This approach circumvents the issue of poor regioselectivity in the direct functionalization of the indole core. Many classical indole syntheses are not well-suited for preparing 7-substituted indoles, necessitating specialized methods. ingentaconnect.com

Modern strategies often employ directing groups, which are temporarily installed on the indole nitrogen to guide metalation or catalytic C-H activation to the C7 position. rsc.orgacs.org This has emerged as a powerful tool for the synthesis of C7-functionalized indoles. rsc.org Another approach involves the initial reduction of the indole to an indoline (B122111), functionalization at the C7 position of the indoline, and subsequent re-aromatization to the indole. orgsyn.orgclockss.org

Classical and Modern Approaches to Indole Core Synthesis with Relevance to 7-Substitution

A variety of synthetic methods have been developed and adapted to specifically target the synthesis of 7-substituted indoles. These range from venerable named reactions to contemporary catalytic systems.

Bartoli Indole Synthesis and its Adaptations for 7-Substituted Systems

The Bartoli indole synthesis has become a prominent and flexible method for the preparation of 7-substituted indoles. ingentaconnect.comwikipedia.orgchemeurope.com This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgchemeurope.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction, as it facilitates a key chemeurope.comchemeurope.com-sigmatropic rearrangement in the reaction mechanism. wikipedia.orgchemeurope.com

The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgchemeurope.com One equivalent is incorporated into the final indole ring, while the other two are consumed in side reactions. chemeurope.com If a nitrosoarene is used as the starting material, only two equivalents of the Grignard reagent are necessary. wikipedia.orgjk-sci.com The Bartoli synthesis is advantageous because it allows for the preparation of indoles with substituents on both the carbocyclic and pyrrolic rings. wikipedia.orgchemeurope.com

A notable adaptation of this method involves using an ortho-bromo substituent as a directing group, which can later be removed. This modification enhances the scope of the Bartoli synthesis, allowing for the preparation of a wider variety of substituted indoles. chemeurope.comorganic-chemistry.org

Table 1: Key Features of the Bartoli Indole Synthesis for 7-Substituted Indoles

FeatureDescription
Reactants Ortho-substituted nitroarenes or nitrosoarenes and a vinyl Grignard reagent. wikipedia.orgjk-sci.com
Product 7-Substituted indoles. jk-sci.com
Key Requirement A substituent ortho to the nitro group is necessary for the reaction to proceed efficiently. wikipedia.orgchemeurope.com
Stoichiometry Three equivalents of vinyl Grignard reagent for nitroarenes; two for nitrosoarenes. wikipedia.org
Advantages High flexibility, allowing for substitution on both rings of the indole. wikipedia.orgchemeurope.com

Directed Ortho-Metalation (DoM) Strategies for C-7 Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings, including the C7 position of indoles. rsc.org This method relies on the use of a directing metalating group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. ksu.edu.sa

The N-(tert-butoxycarbonyl) or N-Boc group has proven to be an effective directing group for the selective lithiation of indolines at the C7 position. orgsyn.orgclockss.org Treatment of N-Boc-indoline with a strong base like s-butyllithium in the presence of TMEDA leads to regioselective deprotonation at C7. clockss.org The resulting C7-lithiated species can then be reacted with various electrophiles to introduce a wide range of substituents. The indoline can subsequently be oxidized back to the indole, providing a versatile route to 7-substituted indoles. orgsyn.org This C7 selectivity is in contrast to the C2-selective lithiation observed for N-Boc-indole itself. orgsyn.org

Other directing groups have also been successfully employed for the C7-functionalization of indoles. The N-phosphinoyl group, for instance, can direct lithiation to the C7 position. nih.gov However, the removal of this group can require harsh conditions. nih.gov

N-carboxamide groups have also been utilized. nih.gov A strategy has been developed where the more reactive C2 position is first blocked by silylation, followed by metalation at C7 directed by the N-amide group. Subsequent reaction with an electrophile and removal of the silyl (B83357) and amide groups yields the C7-substituted indole. nih.gov More recently, N-P(O)tBu2 has been used as a directing group for the C7 arylation of indoles. acs.orgnih.gov Additionally, tertiary phosphine (B1218219) groups on the indole nitrogen can direct rhodium-catalyzed C7 arylation. nih.gov

Table 2: Comparison of Directing Groups for C7-Functionalization of Indoles

Directing GroupMetalation/CatalystKey Features
N-Bocs-BuLi/TMEDADirects lithiation to C7 of indolines. orgsyn.orgclockss.org
N-Phosphinoyln-BuLiDirects lithiation to C7 of indoles; harsh deprotection. nih.gov
N-Carboxamiden-BuLiRequires C2-silylation prior to C7-metalation. nih.gov
N-P(O)tBu2Palladium or Copper CatalystsEnables C7 and C6 arylation. acs.orgnih.gov
N-PR2Rhodium CatalystsDirects C7 arylation with (hetero)aryl bromides. nih.gov

Pyrrole (B145914) Ring Formation from Substituted Aniline (B41778) Precursors for 7-Substitution

An alternative to constructing the indole core via benzene ring functionalization is to start with a substituted pyrrole and build the benzene ring onto it. While less common, this approach can be advantageous. acs.org One such method involves the conversion of pyrrole-3-carboxaldehydes into substituted 7-amino-5-cyanoindoles. This involves a Wittig olefination followed by an intramolecular Houben-Hoesch reaction. acs.org

Another strategy involves the cyclization of 2-vinylanilides. organic-chemistry.org These precursors can be synthesized and then undergo cyclization to form the indole ring, with the substitution pattern on the aniline determining the final substitution on the indole.

Benzene Ring Formation from Functionalized Pyrrole Derivatives Leading to 7-Substituted Indoles

The construction of the indole nucleus by forming the benzene ring onto a pre-existing pyrrole core is a significant strategy in organic synthesis. researchgate.netnih.gov This "back-to-front" approach offers a powerful alternative to more traditional methods that typically form the pyrrole ring onto a benzene derivative. researchgate.netnih.gov Various methods have been developed to achieve this benzannulation, often employing metal-catalyzed or acid-catalyzed cyclization reactions. researchgate.net

One notable approach involves the reaction of N-substituted pyrroles with enones, generated in situ, to afford substituted indole derivatives. This palladium(II)-catalyzed, copper(II)-mediated process proceeds through a domino sequence of dehydrochlorination, C-H olefination, Diels-Alder cycloaddition, and subsequent dehydrogenative aromatization to construct the benzene ring. researchgate.net Another strategy utilizes the reaction of pyrrole-3-carboxaldehydes with fumaronitrile (B1194792) in the presence of a phosphine catalyst. acs.org The resulting alkene undergoes an intramolecular Hoeben-Hoesch reaction catalyzed by a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) to form 7-amino-5-cyanoindoles. acs.org This method is versatile, allowing for the synthesis of various substituted 7-aminoindoles by modifying the starting pyrrole derivative. acs.org

Gold catalysis has also emerged as a valuable tool for the benzannulation of alkyne-tethered pyrroles. nih.gov For instance, 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols, prepared from pyrrolyl α-acyloins, can undergo a gold-catalyzed cyclization. nih.gov This reaction proceeds via a C2-pyrrole attack on the activated alkyne, followed by a selective 1,2-migration of an oxyalkyl group to furnish 4-silyloxyindoles. nih.gov While this specific example leads to 4-substituted indoles, the underlying principle of gold-catalyzed benzannulation of functionalized pyrroles highlights a modern approach to indole synthesis. nih.gov

The Bartoli indole synthesis is a well-established method that provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgchemeurope.combhu.ac.inchemicalbook.com Although it starts from a benzene derivative, it is a key method for accessing the 7-substituted indole scaffold. The reaction mechanism involves the addition of the Grignard reagent to the nitro group, followed by a rsc.orgrsc.org-sigmatropic rearrangement that is facilitated by the steric bulk of the ortho substituent. wikipedia.orgchemeurope.com This method's flexibility allows for the synthesis of indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.orgchemeurope.com

Introduction of the Ethanol (B145695) Side Chain to the Indole System

Once the 7-substituted indole core is established, the next critical step is the introduction of the ethanol side chain at the C-7 position.

Approaches for Attaching the C2-Ethanol Moiety at the C-7 Position

Direct C-7 functionalization of the indole ring is challenging due to the inherent reactivity of the C-2 and C-3 positions in the pyrrole ring. rsc.orgresearchgate.net However, several strategies have been developed to achieve selective C-7 substitution. One common approach involves the use of a directing group on the indole nitrogen. This directing group coordinates to a metal catalyst, guiding the functionalization to the C-7 position. For instance, a pivaloyl group can direct the rhodium-catalyzed C-7 alkenylation of indoles. osaka-u.ac.jp The resulting 7-vinylindole can then be converted to the corresponding 2-(1H-indol-7-yl)ethanol through standard alkene hydration methods, such as hydroboration-oxidation.

Another strategy involves the synthesis of a 7-haloindole intermediate. The halogen at the C-7 position can then be subjected to various cross-coupling reactions to introduce the desired ethanol side chain. For example, a 7-bromoindole (B1273607) can undergo a Heck reaction with ethylene (B1197577) glycol vinyl ether, followed by hydrolysis of the resulting enol ether to yield the 2-(1H-indol-7-yl)acetaldehyde, which can be subsequently reduced to the target ethanol derivative.

A more direct approach involves the use of a 7-lithioindole species, generated by deprotonation of a 7-haloindole or by direct C-H activation. This nucleophilic intermediate can then react with an electrophile such as ethylene oxide to directly install the 2-hydroxyethyl group at the C-7 position.

In some cases, the ethanol side chain can be introduced at an earlier stage of the synthesis. For example, a starting material already containing the ethanol or a protected ethanol functionality can be carried through the indole synthesis sequence.

Stereoselective Synthesis of Chiral Indole Ethanol Derivatives

The synthesis of chiral indole ethanol derivatives, where the stereochemistry of the ethanol side chain is controlled, is crucial for many applications. This can be achieved through several asymmetric strategies.

One approach is the use of a chiral catalyst in the reaction that forms the stereocenter. For example, an asymmetric dihydroxylation of a 7-vinylindole using a chiral osmium catalyst can produce a diol with high enantioselectivity. This diol can then be selectively deoxygenated to yield the chiral this compound.

Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the indole or the side chain precursor, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be removed.

Enzymatic resolution is also a powerful tool for obtaining enantiomerically pure indole ethanol derivatives. A racemic mixture of the alcohol can be treated with an enzyme, such as a lipase, which will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Furthermore, chiral starting materials can be employed. For instance, a chiral epoxide can be used to introduce the ethanol side chain, with the stereochemistry of the epoxide being transferred to the final product. The stereoselective synthesis of related chiral indole derivatives has been achieved through methods like the enantioselective Friedel-Crafts reaction, which can create chiral centers at the C7 position. researchgate.net While not directly producing an ethanol side chain, these methods establish the principle of creating chirality at this position, which can be a precursor to the desired ethanol moiety. The development of catalytic atroposelective synthesis of indole derivatives also highlights the advancements in controlling stereochemistry around the indole core. acs.org

Advanced Synthetic Strategies and Green Chemistry Principles in 7-Substituted Indole Synthesis

Modern synthetic chemistry increasingly focuses on the development of efficient, selective, and environmentally benign methods. This is particularly relevant for the synthesis of complex molecules like 7-substituted indoles.

Metal-Catalyzed Reactions for Indole Functionalization

Transition-metal catalysis has become an indispensable tool for the C-H functionalization of indoles, offering a direct and atom-economical way to introduce substituents. rsc.orgresearchgate.net Directing groups on the indole nitrogen have been instrumental in achieving regioselective C-7 functionalization. rsc.orgresearchgate.net Various metals, including palladium, rhodium, ruthenium, and iridium, have been successfully employed. osaka-u.ac.jpmdpi.com

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used to form carbon-carbon bonds at the C-7 position of pre-functionalized indoles (e.g., 7-haloindoles). researchgate.net More advanced palladium-catalyzed methods involve the direct C-H activation of the indole C-7 position, guided by a directing group. mdpi.com

Rhodium catalysts have been shown to be effective for the C-7 alkenylation of indoles, using a directing group strategy. osaka-u.ac.jpresearchgate.net This provides a direct route to 7-vinylindoles, which are versatile intermediates for the synthesis of compounds like this compound. Iridium-catalyzed borylation at the C-7 position, again using a directing group, furnishes 7-borylated indoles that can be used in subsequent cross-coupling reactions. osaka-u.ac.jp

The choice of the directing group is crucial for the success of these reactions. Groups like pivaloyl, pyrimidyl, and silyl have been effectively used to direct the metal catalyst to the C-7 position. osaka-u.ac.jp The development of easily installable and removable directing groups is an active area of research to enhance the practicality of these methods. osaka-u.ac.jp

Multi-Component Reactions for Diverse Indole Derivative Construction

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.govresearchgate.netmdpi.com MCRs are highly desirable from a green chemistry perspective as they often reduce the number of synthetic steps, minimize waste, and save time and resources.

Several MCRs have been developed for the synthesis of functionalized indole derivatives. nih.govresearchgate.netmdpi.comnih.gov For example, a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole can be used to synthesize novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitriles. nih.govresearchgate.netmdpi.com While this example does not directly yield a 7-substituted indole with an ethanol side chain, it illustrates the power of MCRs in rapidly building molecular complexity around the indole core.

Another example is the modular assembly of indole-fused seven-membered heterocycles through a unique MCR involving indole, formaldehyde, and an amino hydrochloride. nih.gov This reaction proceeds under mild conditions and demonstrates the potential of MCRs for the functionalization of indoles. nih.gov The development of new MCRs that allow for the direct incorporation of an ethanol or a protected ethanol functionality at the C-7 position of the indole ring is a promising area for future research.

The application of green chemistry principles in indole synthesis also includes the use of more environmentally friendly solvents, such as water or ethanol, and the development of catalyst-free reaction conditions where possible. researchgate.net For instance, some MCRs for the synthesis of indole-substituted heterocycles can be carried out in ethanol. ekb.eg

Derivatization and Functional Group Interconversions on the this compound Scaffold

The this compound scaffold serves as a valuable and versatile building block in organic synthesis, primarily owing to its distinct reactive sites: the hydroxyl group of the ethanol side chain and the indole nucleus itself. These sites allow for a wide array of chemical modifications, enabling the synthesis of a diverse range of derivatives. The functionalization of this scaffold can be broadly categorized into reactions involving the ethanol side chain and modifications of the indole ring.

The ethanol side chain provides opportunities for derivatization through reactions such as oxidation, esterification, and etherification. The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid, which can then serve as handles for further transformations. smolecule.com Esterification with various carboxylic acids can be used to produce derivatives with modified properties, a common strategy in the development of prodrugs. smolecule.com

The indole ring itself is amenable to various substitution reactions. a2bchem.com The nitrogen atom (N-1 position) can be alkylated, while the carbon atoms, particularly at the C-2 and C-3 positions, can undergo functionalization. Modern synthetic methods, such as palladium-catalyzed C-H activation, offer sophisticated routes for the direct derivatization of the indole core. researchgate.net Furthermore, functional groups on the benzene portion of the indole ring can be introduced or modified, as seen in the synthesis of compounds like 2-(7-isopropyl-1H-indol-3-yl)-ethanol. derpharmachemica.com

These derivatization strategies allow for the systematic modification of the physicochemical properties of this compound, making it a key intermediate for creating more complex molecules. The following tables summarize key derivatization and functional group interconversion reactions applicable to this scaffold, based on established transformations for analogous indole compounds.

Table 1: Derivatization of the Ethanol Side Chain

Reaction TypeReagents & ConditionsProduct TypeReference
Oxidation Mild oxidizing agents (e.g., PCC, DMP)2-(1H-Indol-7-yl)acetaldehyde smolecule.com
Strong oxidizing agents (e.g., Jones reagent)2-(1H-Indol-7-yl)acetic acid smolecule.com
Esterification Carboxylic acid (R-COOH), acid catalyst2-(1H-Indol-7-yl)ethyl ester smolecule.com
Etherification Alkyl halide (R-X), base (e.g., NaH)7-(2-alkoxyethyl)-1H-indole

Table 2: Derivatization of the Indole Ring

Reaction TypeReagents & ConditionsProduct TypeReference
N-Alkylation Alkyl halide (R-X), base (e.g., NaH, K₂CO₃)2-(1-Alkyl-indol-7-yl)ethanol mdpi.com
C3-Substitution Electrophile (e.g., aldehyde, ketone), acid catalyst2-(3-Substituted-1H-indol-7-yl)ethanol derpharmachemica.comekb.eg
C-H Activation Pd(II) catalyst, oxidantC-H functionalized derivatives researchgate.net

Structural Elucidation and Advanced Characterization Techniques in Indole Chemistry Research

Spectroscopic Methods for Structural Assignment of 2-(1H-Indol-7-yl)ethanol and its Analogues

Spectroscopy is the cornerstone of molecular structure elucidation. By analyzing the interaction of electromagnetic radiation with a molecule, chemists can deduce its structural features. For indole (B1671886) derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the most powerful and commonly employed techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of a molecule. Through various experiments, it provides information on the chemical environment, connectivity, and spatial proximity of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm). The aromatic protons on the indole ring (H-2, H-3, H-4, H-5, H-6) would appear in the aromatic region (approx. 6.5-7.7 ppm), with their specific shifts and coupling patterns determined by the substitution at the 7-position. The two methylene (B1212753) groups (-CH₂-) of the ethanol (B145695) side chain would appear as triplets in the upfield region, and the hydroxyl (-OH) proton would be a broad singlet, the position of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. The eight carbons of the indole ring would resonate in the aromatic region (approx. 100-140 ppm). The two carbons of the ethanol side chain would appear at higher field. Advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to distinguish between CH, CH₂, and CH₃ groups. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are crucial for establishing the connectivity between protons and carbons, confirming the substitution pattern and the structure of the side chain. clockss.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for Indole Analogues
Carbon AtomIndole (in DMSO-d₆) clockss.org7-Methyl-1H-indole (in CDCl₃)Predicted this compound
C-2124.1 ppm123.4 ppm~124 ppm
C-3101.9 ppm102.7 ppm~102 ppm
C-3a128.2 ppm128.6 ppm~128 ppm
C-4120.4 ppm120.0 ppm~120 ppm
C-5121.2 ppm121.5 ppm~121 ppm
C-6118.8 ppm118.8 ppm~119 ppm
C-7111.1 ppm121.0 ppm~121 ppm (Substituted)
C-7a135.7 ppm135.9 ppm~136 ppm
-CH₂CH₂OHN/AN/A~30-40 ppm
-CH₂OHN/AN/A~60-65 ppm

Note: The predicted values are estimates based on known substituent effects and data from analogous compounds.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. scirp.org

For this compound (C₁₀H₁₁NO), the molecular weight is 161.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 161. The fragmentation pattern of indole derivatives is often characterized by the stability of the indole ring. scirp.orgpjsir.orgresearchgate.net The most prominent fragmentation pathway for this compound would likely involve the cleavage of the ethanol side chain. A key fragment would be expected at m/z = 130, resulting from the loss of the CH₂OH group (a loss of 31 Da) via cleavage of the C-C bond adjacent to the ring, followed by rearrangement. This fragment corresponds to the stable 7-methylindole (B51510) cation radical. Further fragmentation of the indole ring itself can also occur, but typically results in less intense peaks. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragmentation for this compound
m/z ValueProposed FragmentNeutral LossDescription
161[C₁₀H₁₁NO]⁺-Molecular Ion (M⁺)
130[C₉H₈N]⁺CH₂OH (31 Da)Loss of the hydroxymethyl group
117[C₈H₇N]⁺C₂H₄O (44 Da)Loss of the entire ethanol side chain

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. jst.go.jp The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H and O-H groups, the aromatic C-H bonds, the C=C bonds of the indole ring, and the C-O bond of the alcohol. researchgate.netmdpi.com

The spectrum would be dominated by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol, often overlapping with the N-H stretching vibration of the indole ring (around 3400 cm⁻¹). researchgate.net Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethanol side chain appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1620 cm⁻¹ region. A distinct C-O stretching band for the primary alcohol would be observed around 1050 cm⁻¹. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
Functional GroupVibration TypeExpected Frequency Range (cm⁻¹)
O-H (Alcohol)Stretching (broad)3200 - 3600
N-H (Indole)Stretching~3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 2960
C=C (Aromatic)Stretching1450 - 1620
C-O (Alcohol)Stretching1050 - 1260

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

While a crystal structure for this compound is not currently available in the public domain, this technique would be invaluable for its complete structural characterization. For indole derivatives, X-ray crystallography reveals crucial details about the planarity of the indole ring and the orientation of substituents. nih.govnih.gov It would confirm the substitution pattern and provide insight into the conformation of the ethanol side chain relative to the indole ring. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the indole N-H and the alcohol O-H groups, which dictate the packing of molecules in the solid state. researchgate.netacs.org The crystal structure of a formylated tetrazolo-indole, for example, revealed an intramolecular hydrogen bond between the indole N-H and the formyl group at the 7-position. nih.gov

Chromatographic Techniques for Purification and Analysis of Indole Ethanol Compounds

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the synthesis and analysis of indole ethanol compounds, chromatography is indispensable for isolating the desired product from reaction mixtures and for verifying its purity.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. For an indole ethanol compound, a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) would be used as the mobile phase. The compound's retention factor (Rf) would depend on its polarity.

Column Chromatography: This is the standard method for purifying compounds on a larger scale. A stationary phase, typically silica (B1680970) gel, is packed into a column, and the crude reaction mixture is applied to the top. A solvent (eluent) is then passed through the column, and the components of the mixture separate based on their differential adsorption to the stationary phase. Less polar compounds elute faster, while more polar compounds, like this compound with its hydroxyl group, would require a more polar eluent to move down the column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient form of column chromatography that uses high pressure to force the solvent through columns containing very fine particles, resulting in high resolution and rapid separations. Reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/acetonitrile or water/methanol), is commonly used for the analysis and purification of indole derivatives. googleapis.com HPLC can be used to determine the purity of a sample with high accuracy and can also be employed for preparative-scale purification.

Interactive Data Table: Chromatographic Methods for Indole Ethanol Compounds
TechniqueStationary PhaseTypical Mobile PhaseApplication
TLCSilica GelHexane/Ethyl AcetateReaction monitoring, Purity check
Column ChromatographySilica GelDichloromethane/MethanolPreparative purification
RP-HPLCC18-silicaWater/AcetonitrilePurity analysis, Quantitative analysis, Preparative purification

Computational Chemistry and Theoretical Investigations of 7 Substituted Indole Ethanol Compounds

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT calculations can accurately predict geometric parameters (bond lengths and angles) and electronic properties. For many indole (B1671886) derivatives, the B3LYP functional combined with a basis set like 6-311G(d,p) has been shown to provide results that correlate well with experimental data. mdpi.combhu.ac.in

For instance, in the synthesis of activated indoles, the C7 position can be rendered highly electron-rich and nucleophilic, making it susceptible to aromatic substitution reactions like trichloroacetylation. mdpi.com The stability and reactivity of such substituted indoles are governed by their electronic structure, which can be thoroughly analyzed using DFT. This method helps in understanding the molecular geometry and the distribution of electron density, which are crucial for predicting how the molecule will interact with other chemical species.

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important parameter for determining molecular stability and reactivity. chemmethod.com A smaller energy gap suggests higher reactivity and lower stability. chemmethod.com

While specific FMO data for 2-(1H-Indol-7-yl)ethanol is unavailable, studies on related indole compounds provide valuable reference points. For example, the calculated HOMO-LUMO energy gap for an indole amide substituted at the C7 position was found to be 4.51 eV. mdpi.com In another study, theoretical calculations on L-Tryptophan (LP) and 5-hydroxy-L-tryptophan (HLP) showed that the introduction of a hydroxyl group raised the HOMO energy level, indicating an increased ability to scavenge free radicals. rsc.org

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
Indole-7-carboxamide derivative--4.51 mdpi.com
L-Tryptophan (LP)-7.02-- rsc.org
5-Hydroxy-L-tryptophan (HLP)-6.89-- rsc.org

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates negative potential (electron-rich areas, prone to electrophilic attack) and blue indicates positive potential (electron-poor areas, prone to nucleophilic attack). uni-muenchen.de

For indole-containing structures like L-tryptophan and its derivatives, theoretical calculations have shown that electron-donating regions (negative potential) are mainly distributed across the aromatic rings and heteroatoms. rsc.org Conversely, electron-accepting zones (positive potential) are often located at nitrogen heteroatoms. rsc.org In molecules with hydroxyl and amine groups, the hydrogen atoms of these groups are identified as preferential sites for nucleophilic attack. rsc.org This type of analysis would be critical for understanding the reactivity of the hydroxyl group and the indole N-H group in this compound.

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling and simulation techniques offer a dynamic view of how molecules behave, conform, and interact with biological macromolecules.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

Several studies have performed molecular docking on 7-substituted indole derivatives to evaluate their potential as therapeutic agents. For example, a novel indole derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, was shown through docking to have a strong affinity for the enzyme tyrosinase, suggesting potential as an antioxidant. mdpi.com In another study, newly designed 7-substituted-1-(4-(piperidine-1-yl methoxy)benzyl)-1H-indole-3-carboxamide derivatives were docked against the estrogen receptor alpha (ER-α), a key target in breast cancer, to predict their binding modes. pensoft.net

Ligand/Compound SeriesProtein Target (PDB ID)Binding Affinity / ScoreKey Interacting ResiduesReference
7-Substituted Indole-3-carboxamide derivativesEstrogen Receptor alpha (ER-α) (3UUD)Not specifiedNot specified pensoft.net
2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonateTyrosinase (3NM8)Good affinity reportedNot specified mdpi.com
Substituted Indole DerivativesSodium Channel NAV 1.7 (5EK0)Not specifiedInteractions observed jmpas.com
Indole-derived oxadiazole bearing thiazolidinoneα-amylase-9.5 to -10.4Not specified mdpi.com

Molecular Dynamics (MD) simulations provide a detailed, time-dependent view of the behavior of a molecular system. For ligand-receptor complexes identified through docking, MD simulations can assess the stability of the binding pose, analyze conformational changes, and provide insights into the kinetics of binding. pensoft.net Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to evaluate the stability of the complex over the simulation time. pensoft.net

MD simulations have been employed to study the stability of various indole derivatives in the binding sites of their protein targets. For example, the complexes of certain indole derivatives with serotonin (B10506) receptors 5-HT1A and 5-HT2A were found to be stable during MD simulations. mdpi.com Similarly, a 100 ns MD simulation was used to confirm the stability of docked 7-substituted indole-based benzamides within the active site of the estrogen receptor alpha. pensoft.net Such simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions that govern biological activity.

Prediction of Spectroscopic Properties and Chemical Reactivity Indices

Computational chemistry offers significant insights into the electronic and structural properties of molecules, providing a theoretical framework to understand and predict their behavior. For 7-substituted indole ethanol (B145695) compounds, methods like DFT are employed to calculate optimized molecular geometries, vibrational frequencies (IR spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net Furthermore, these calculations yield crucial data on frontier molecular orbitals (FMOs), which are key to understanding the chemical reactivity of the molecule. indexcopernicus.comirjweb.com

Detailed Research Findings:

Theoretical investigations on related indole derivatives consistently utilize DFT methods, often with the B3LYP functional and basis sets like 6-311G(d,p) or 6-311++G(d,p), to achieve a high degree of accuracy in predicting molecular properties. researchgate.netresearchgate.netindexcopernicus.com

Spectroscopic Properties: The calculation of vibrational frequencies allows for the prediction of the Infrared (IR) spectrum. Key vibrational modes for an indole ethanol derivative would include the N-H stretch of the indole ring, O-H stretch of the ethanol group, and various C-H and C-C stretching and bending modes within the aromatic and aliphatic parts of the molecule. jrespharm.comnih.gov Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. csic.estandfonline.com The predicted spectra can then be compared with experimental data to confirm the molecular structure. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic transitions, which correspond to UV-Visible absorption spectra. researchgate.netresearchgate.net

Chemical Reactivity Indices: The foundation of understanding a molecule's reactivity from a computational standpoint lies in its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. indexcopernicus.comirjweb.com A smaller gap suggests the molecule is more reactive. irjweb.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): Calculated as (I + A) / 2

Chemical Hardness (η): Calculated as (I - A) / 2

Chemical Softness (S): Calculated as 1 / (2η)

Electrophilicity Index (ω): Calculated as μ² / (2η), where μ is the chemical potential (-χ).

These indices provide a quantitative measure of the molecule's stability and reactivity tendencies. irjweb.comtandfonline.comnih.gov For instance, the electrophilicity index helps to classify molecules as strong or marginal electrophiles. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. indexcopernicus.comresearchgate.net

Data Tables:

The following tables are representative of the data that would be generated from a DFT/TD-DFT study on a 7-substituted indole ethanol compound. The values presented are hypothetical, based on findings for analogous molecules in the literature, and serve to illustrate the output of such computational investigations.

Table 1: Predicted Spectroscopic Data for a Representative 7-Substituted Indole Ethanol This is an interactive table. Click on the headers to sort.

Property Predicted Value Method
IR Frequencies (cm⁻¹) B3LYP/6-311G(d,p)
N-H Stretch ~3400-3500
O-H Stretch ~3300-3400
Aromatic C-H Stretch ~3000-3100
Aliphatic C-H Stretch ~2850-2960
C=C Aromatic Stretch ~1450-1600
¹H NMR Chemical Shifts (ppm) GIAO/B3LYP/6-311G(d,p)
Indole N-H ~8.0-8.5
Aromatic Protons ~6.5-7.6
-CH₂- (Ethanol) ~2.8-4.0
O-H Variable
¹³C NMR Chemical Shifts (ppm) GIAO/B3LYP/6-311G(d,p)
Aromatic Carbons ~100-140
-CH₂- (Ethanol) ~60-70
UV-Vis Absorption (nm) TD-DFT/B3LYP/6-311G(d,p)
λmax 1 ~220

Table 2: Calculated Chemical Reactivity Indices for a Representative 7-Substituted Indole Ethanol This is an interactive table. Click on the headers to sort.

Parameter Symbol Formula Predicted Value (eV)
HOMO Energy EHOMO - -6.28
LUMO Energy ELUMO - -2.79
Energy Gap ΔE ELUMO - EHOMO 3.49
Ionization Potential I -EHOMO 6.28
Electron Affinity A -ELUMO 2.79
Electronegativity χ (I+A)/2 4.54
Chemical Potential μ -4.54
Chemical Hardness η (I-A)/2 1.75
Chemical Softness S 1/(2η) 0.29

These computational approaches provide a powerful, non-experimental route to understanding the fundamental chemical and physical properties of molecules like this compound, guiding further experimental work. ajchem-a.combhu.ac.in

Research into the Biological Activity of Indole Derivatives with a 7 Position Ethanol Moiety

General Biological Activity Profiles of Indole (B1671886) Scaffolds

The indole ring system is a core component of many biologically essential molecules and synthetic compounds, granting them diverse pharmacological properties. chapman.edu Research has consistently shown that compounds based on the indole scaffold exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects. chapman.edunih.govmdpi.com The versatility of the indole structure allows it to mimic the structure of various proteins, making it a key pharmacophore in the design of new therapeutic agents. chapman.edu

The biological effects of indole derivatives are significantly influenced by the nature and position of substituents on the indole ring. For instance, the presence of a hydroxyl group, such as in an ethanol (B145695) moiety, can enhance a compound's potential for hydrogen bonding, which may affect its solubility and interaction with biological targets. benthamdirect.com Modifications at various positions on the ring, including the C-7 position, can lead to a range of potent biological agents. chapman.edu This structural flexibility makes indole derivatives a valuable starting point for developing complex molecules with potential pharmaceutical applications. researchgate.net

Exploration of Potential Biological Effects and Target Pathways

Indole derivatives are extensively studied for their potential as anticancer agents. chapman.edumdpi.commdpi.com The structural features of these compounds allow them to interact with various biological targets involved in cancer cell proliferation and survival. mdpi.comresearchgate.net For example, 2-(7-methyl-1H-indol-3-yl)ethanol is noted for its potential in medicinal chemistry due to its indole structure combined with a hydroxyl group. benthamdirect.com The anticancer potential of indole derivatives is often linked to their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and interfere with critical signaling pathways within cancer cells. nih.gov

A primary mechanism through which indole derivatives exert their anticancer effects is the induction of apoptosis. Studies on various indole-based compounds have shown they can trigger apoptotic pathways in cancer cells. For instance, certain indole derivatives can increase the expression of pro-apoptotic proteins, such as Bax, while decreasing anti-apoptotic proteins like Bcl-2, shifting the cellular balance towards cell death. mdpi.com This modulation of apoptosis-related proteins has been observed in breast cancer models. mdpi.com

In addition to inducing apoptosis, these compounds can disrupt the normal progression of the cell cycle. Research has demonstrated that some indole derivatives can cause cancer cells to arrest in specific phases of the cell cycle, preventing them from dividing and proliferating. nih.gov For example, flow cytometry analysis of MCF-7 breast cancer cells treated with an indole derivative revealed a significant disruption of the normal cell cycle, leading to an increase in the percentage of apoptotic cells. reading.ac.uk This cell cycle arrest can be a critical step in inhibiting tumor growth. nih.gov

Indole derivatives can exert their anticancer effects by interfering with crucial intracellular signaling pathways that control cell growth, proliferation, and survival. mdpi.commdpi.com One of the key pathways targeted is the PI3K/Akt/mTOR pathway, which is frequently overactive in many cancers. mdpi.comnih.govnrfhh.com By inhibiting components of this pathway, indole compounds can suppress tumor cell growth. mdpi.comnih.gov

Another significant target is the tubulin protein, a fundamental component of the cellular cytoskeleton. nih.govmdpi.com Vinca alkaloids, a well-known class of indole-based anticancer drugs, function by inhibiting the polymerization of tubulin into microtubules, which is essential for cell division. mdpi.comnrfhh.com This disruption of microtubule function leads to cell cycle arrest and ultimately, cell death. mdpi.com Furthermore, indole derivatives have been shown to modulate the ERK signaling pathway, which also plays a central role in regulating cell proliferation and survival. mdpi.com

Protein kinases are critical regulators of cellular signaling pathways and have become major targets for anticancer drug development. benthamdirect.comnih.gov Indole derivatives have been identified as effective inhibitors of multiple kinases, including Cyclin-Dependent Kinases (CDKs), Tyrosine Kinases (TKs), and PI3K, which are all involved in cancer cell proliferation. benthamdirect.comresearchgate.netnih.gov The indole core can serve as a versatile foundation for designing potent and specific kinase inhibitors. benthamdirect.com

For example, studies have shown that substitutions at different positions of the indole ring can yield potent inhibitors for specific kinases, such as PI3K and CDK5. benthamdirect.comresearchgate.netnih.gov Some 3-substituted indole derivatives have shown modest inhibition of Src kinase, which is implicated in the progression of colon and ovarian cancers. chapman.edu The inhibition of these kinases disrupts the signaling cascades that drive cancer growth and survival. This kinase inhibitory activity is often coupled with the ability to modulate apoptosis. For instance, indole-3-carbinol (B1674136) has been shown to activate apoptosis-related signals by blocking anti-apoptotic proteins like Bcl-2 and Bcl-xL. mdpi.com

Anticancer Activity of Selected Indole Derivatives
CompoundCancer Cell LineActivity MetricValueSource
Indole-3-carbinolH1299 (Lung)IC50449.5 µM mdpi.com
Compound 19 (tetrahydropyrano[3,4-b]indole derivative)MDA-MB-231 (Breast)IC502.29 µM mdpi.com
Compound 18 ( benthamdirect.comnih.govnih.govtriazolo[1,5-a]pyrimidine indole derivative)MGC-803 (Gastric)IC509.47 µM mdpi.com
Chalcone Derivative 1CA2780 (Ovarian)IC506.59 ± 0.57 µmol/L nih.gov
Chalcone Derivative 1CA2780cis (Resistant Ovarian)IC506.98 ± 1.12 µmol/L nih.gov

The indole scaffold is a cornerstone in the development of new antimicrobial agents due to its presence in compounds with significant activity against a wide range of pathogens, including bacteria, fungi, and viruses. chapman.edunih.govnih.gov The functionalization of the indole nucleus allows for the creation of derivatives with enhanced potency and a broad spectrum of activity. mdpi.com

Research has demonstrated that indole derivatives can be effective against both Gram-positive and Gram-negative bacteria. nih.govunica.it For instance, certain indole derivatives have shown significant antibacterial activity against pathogenic strains such as Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Escherichia coli, and Klebsiella pneumoniae. nih.govnih.govmdpi.com Studies have reported Minimum Inhibitory Concentration (MIC) values for some indole derivatives in the range of 2 to 64 µg/mL against ESKAPE pathogens (a group of highly virulent and antibiotic-resistant bacteria). mdpi.com Specifically, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one exhibited a low MIC of 0.98 μg/mL against MRSA. mdpi.com

In addition to antibacterial effects, many indole derivatives possess antifungal properties. They have demonstrated good levels of activity against fungal pathogens like Candida albicans and Candida krusei. nih.govnih.gov The MIC values for some indole-triazole derivatives against certain fungal strains have been measured as low as 3.125 µg/mL. nih.gov Preliminary studies also suggest that certain indole compounds, such as 2-(7-Ethylindolin-3-yl)ethanol, may have antiviral properties by inhibiting viral replication. The mechanism for these antimicrobial actions can vary, with some compounds acting by disrupting the bacterial cell membrane or inhibiting essential enzymes like dihydrofolate reductase. mdpi.com

Antimicrobial Activity (MIC) of Selected Indole Derivatives
Compound Class/DerivativeMicroorganismMIC Range (µg/mL)Source
Indole-triazole/thiadiazole derivativesS. aureus, E. coli, B. subtilis, C. albicans, C. krusei3.125 - 50 nih.gov
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k)MRSA0.98 mdpi.com
Aminoguanidine-indole derivatives (3I-3U, 4L-4P)ESKAPE pathogens2 - 16 mdpi.com
7-hydroxyindoleXDR Acinetobacter baumannii512 nih.gov
5-iodoindole / 3-methylindoleXDR Acinetobacter baumannii64 nih.gov
Indole-derived thioureas (Compounds 6 & 14)MRSA6.25 - 25 unica.it

Studies on Anti-inflammatory and Analgesic Effects

Indole derivatives are a well-established class of compounds with anti-inflammatory properties, largely attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.govresearchgate.net COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. nih.govmdpi.com There are two main isoforms, COX-1 and COX-2. While COX-1 is involved in maintaining normal physiological functions, COX-2 is induced during inflammation. mdpi.com

Many non-steroidal anti-inflammatory drugs (NSAIDs) are indole derivatives that inhibit COX enzymes. nih.gov Research has focused on developing selective COX-2 inhibitors to reduce the gastrointestinal side effects associated with the inhibition of COX-1. nih.govtandfonline.com Studies on various indole derivatives have demonstrated their potential to bind to and inhibit the COX-2 enzyme. nih.govbenthamdirect.commdpi.com For example, docking studies have shown that the indole nucleus can fit into the active site of the COX-2 enzyme, forming crucial interactions with key amino acid residues. nih.govresearchgate.net While specific data on 2-(1H-Indol-7-yl)ethanol is not available, the general activity of the indole scaffold suggests its potential as a COX inhibitor. benthamdirect.com

Table 1: Investigated Anti-inflammatory Activity of Select Indole Derivatives

Compound/Derivative Target Enzyme/Pathway Observed Effect
Indole Derivatives (General) Cyclooxygenase (COX) Inhibition of prostaglandin (B15479496) synthesis. nih.govresearchgate.net
Selective Indole Derivatives COX-2 Selective inhibition, gastric sparing activity. nih.govacs.org
Curcumin-Coumarin Hybrids NF-κB, COX-2, LOX5 Reduced production of pro-inflammatory mediators. tandfonline.com
Indole-2-one Derivatives TNF-α, IL-6, COX-2 Inhibition of pro-inflammatory cytokine expression. dovepress.com

This table is generated based on data from the text and provides an overview of the anti-inflammatory mechanisms of various indole-related compounds.

In addition to inhibiting COX enzymes, some indole derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. tandfonline.commdpi.com Cytokines are small proteins that play a crucial role in cell signaling during an immune response. thermofisher.com Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α) and various interleukins (IL), such as IL-1β and IL-6. tandfonline.comthermofisher.com

Certain indole-based compounds have been shown to significantly inhibit the release of these pro-inflammatory mediators from immune cells like macrophages. dovepress.commdpi.com The mechanism can involve the downregulation of signaling pathways such as NF-κB, which is a key regulator of inflammatory responses. tandfonline.com For instance, some hybrid compounds incorporating an indole moiety have demonstrated the ability to reduce the production of TNF-α and IL-1β in vitro. mdpi.com This modulation of cytokine production represents another important aspect of the anti-inflammatory profile of indole derivatives.

Investigations into Central Nervous System (CNS) Related Activities

The indole nucleus is a core structure in many neuroactive compounds, including the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). smolecule.com Consequently, indole derivatives have been extensively investigated for their ability to interact with neurotransmitter receptors, particularly serotonin receptors. mdpi.comresearchgate.net These receptors are involved in regulating a wide range of physiological and psychological processes, including mood, cognition, and memory. nih.gov

Derivatives of 2-(1H-indol-3-yl)ethanol, such as tryptophol (B1683683), and other related indole compounds have shown affinity for various serotonin receptor subtypes, including 5-HT₁A and 5-HT₇. mdpi.comresearchgate.net The interaction with these receptors can modulate neuronal activity and may be responsible for the observed psychoactive or neurological effects of these compounds. solubilityofthings.com For example, some halogenated derivatives of 2-(1H-indol-3-yl)-N,N-dimethylethanamine have demonstrated nanomolar affinities for 5-HT₁A and 5-HT₇ receptors, suggesting their potential as modulators of the serotonergic system. mdpi.comresearchgate.net The ethanol moiety in compounds like this compound can also influence properties such as solubility and bioavailability, which are important for their interaction with biological targets in the CNS.

Table 2: Mentioned Compounds

Compound Name
This compound
Arachidonic acid
Prostaglandins
Serotonin (5-hydroxytryptamine, 5-HT)
Tryptophol
Tumor necrosis factor-alpha (TNF-α)
Interleukin-1β (IL-1β)
Interleukin-6 (IL-6)

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, these studies investigate how different chemical modifications to the core structure influence their efficacy and selectivity.

Impact of Substitution Patterns on Biological Efficacy and Selectivity

The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring.

Substitution at the Indole Nitrogen (N-1 position): The presence or absence of a substituent at the N-1 position of the indole ring can be a critical determinant of activity. For certain pyrimido[5,4-b]indole derivatives acting as Toll-like receptor 4 (TLR4) ligands, an unsubstituted indole N-5 position (analogous to the N-1 position in the context of the indole core) is necessary for activity. researchgate.net

Substitution at the C-3 Position: The C-3 position of the indole ring is a common site for modification. The presence of a hydrogen-bond acceptor, such as a carbonyl group, at this position has been noted as important for interaction with biological receptors. mdpi.comnih.gov In a series of 1H-indole-2-carboxamides, short alkyl groups at the C-3 position enhanced potency as CB1 receptor allosteric modulators. nih.gov

Substitution on the Benzene (B151609) Ring of Indole:

7-Position: The ethyl group at the 7-position, as seen in 2-(7-Ethylindolin-3-yl)ethanol, increases lipophilicity compared to simpler analogs, which may enhance membrane permeability. The 7-methyl group in 2-(7-methyl-1H-indol-3-yl)ethanol also influences its chemical properties and potential biological activity. cymitquimica.com

5-Position: In the context of 1H-indole-2-carboxamides, a chloro or fluoro group at the C-5 position was found to enhance potency at the CB1 receptor. nih.gov

Modifications to the Ethanol Moiety: The hydroxyl group of the ethanol side chain enhances the potential for hydrogen bonding, which can affect interactions with molecular targets. cymitquimica.com Oxidation of this group to an aldehyde or carboxylic acid represents a potential metabolic pathway and a point for synthetic modification.

A comparative analysis of the antiproliferative activity of various indolyl-imidazopyridines revealed that the point of attachment of the indole ring to the core structure significantly impacts potency. While 3- and 7-indolyl compounds showed comparable low nanomolar potency, the 6-indolyl derivative demonstrated even higher potency. nih.gov

Design Principles for Modulating Pharmacological Profiles

The design of new this compound derivatives with tailored pharmacological profiles is guided by established principles.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, modifying substituents on the phenyl ring of indole derivatives can fine-tune their receptor interactions and selectivity.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, potentially increasing its affinity and selectivity for a particular receptor.

Modulation of Physicochemical Properties: Altering properties such as lipophilicity, solubility, and metabolic stability is key to improving the pharmacokinetic profile of a drug candidate. The introduction of the 7-ethyl group, for instance, increases lipophilicity.

Hybrid Molecule Design: Combining pharmacophores from different active molecules can lead to new compounds with dual or enhanced activities.

One successful strategy, termed "microbial metabolite mimicry," has been used to develop non-cytotoxic agonists for the Pregnane X Receptor (PXR). embopress.org This approach uses the binding pharmacophores of microbial metabolites like indole and indole-3-propionic acid as a basis for designing new, more potent, and selective ligands. embopress.org

Receptor Interaction and Signal Transduction Pathway Research

The biological effects of this compound and its derivatives are mediated through their interactions with specific cellular receptors and the subsequent modulation of signal transduction pathways.

Aryl Hydrocarbon Receptor (AhR) Ligand Studies

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a significant role in regulating immune responses and maintaining homeostasis, particularly at barrier sites like the skin and gut. frontiersin.orgoup.comoup.com Many indole derivatives, which can be derived from dietary sources like cruciferous vegetables or produced by the gut microbiota from tryptophan, are known ligands for AhR. frontiersin.orgresearchgate.net

Upon ligand binding, AhR translocates to the nucleus, forms a heterodimer with ARNT, and initiates the transcription of target genes. frontiersin.org This activation generally has an anti-inflammatory and immunoregulatory effect. frontiersin.org Studies have shown that various indole derivatives, including indole-3-acetic acid and indole-3-aldehyde, produced by skin microbiota, can activate AhR. oup.comoup.comnih.gov Cell-based luciferase reporter gene assays are commonly used to identify functional AhR agonists. oup.comoup.comnih.gov

Pregnane X Receptor (PXR) and Toll-like Receptor 4 (TLR4) Modulation

Pregnane X Receptor (PXR): PXR is a nuclear receptor that is highly expressed in the liver and intestines and is a key regulator of xenobiotic metabolism. nih.gov Microbial metabolites, including the tryptophan derivative indole-3-propionic acid (IPA), are endogenous activators of PXR. nih.govnih.gov Activation of PXR by IPA has been shown to be tissue-specific and plays a role in endothelial function. nih.gov

Researchers have successfully developed functionalized indole derivatives that act as non-cytotoxic PXR agonists. embopress.org These compounds were designed based on the pharmacophores of microbial metabolites that bind to the PXR ligand-binding domain. embopress.org Unlike the natural ligand indole, these synthetic derivatives, such as FKK5 and FKK6, did not activate AhR, demonstrating improved selectivity. embopress.org

Toll-like Receptor 4 (TLR4): TLR4 is a pattern recognition receptor crucial for the innate immune response. acs.org A series of substituted pyrimido[5,4-b]indoles have been identified as selective TLR4 ligands. acs.orgacs.org Structure-activity relationship studies of these compounds revealed that specific substitutions are critical for their activity. For instance, the terminal amide requires a highly hydrophobic substituent like a cyclohexyl group, the N-3 position needs a hydrophobic group such as an unsubstituted phenyl ring, and the indole N-5 position must remain unsubstituted. researchgate.netacs.org These small molecule TLR4 activators can stimulate the production of inflammatory cytokines through NFκB activation and type I interferons via the TRIF pathway. acs.org

In Vitro and In Vivo (Non-human) Assay Methodologies in Biological Research

A variety of in vitro and in vivo models are employed to characterize the biological activities of indole derivatives.

In Vitro Assays:

Cell-based Reporter Gene Assays: These assays, often using luciferase as a reporter, are fundamental for screening compounds that activate or inhibit specific transcription factors like AhR and PXR. oup.comoup.comnih.gov

Enzyme Inhibition Assays: To determine the inhibitory potential of compounds against specific enzymes, such as tyrosinase or cyclooxygenases (COX-1/2), enzymatic assays are performed. mdpi.comnih.gov

Cell Proliferation and Cytotoxicity Assays: The MTS assay is commonly used to evaluate the antiproliferative effects of compounds on various cancer cell lines. nih.gov

Cytokine Production Assays: The levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-6, TNF-α, IL-10) released from immune cells (like splenocytes or dendritic cells) upon treatment with indole derivatives are measured to assess their immunomodulatory effects. nih.govnih.gov

Antimicrobial Susceptibility Testing: The broth microdilution method is a standard technique to determine the minimum inhibitory concentration (MIC) of indole derivatives against various bacterial strains. asm.org

Eosinophil Adhesion Assay: This phenotypic assay measures the ability of compounds to modulate the adhesion of eosinophils to endothelial cells, providing insights into their anti-inflammatory potential. bohrium.com

In Vivo (Non-human) Assays:

Animal Models of Inflammation: The carrageenan-induced paw edema model in rodents is a classic method to evaluate the acute anti-inflammatory activity of compounds. nih.gov

Animal Models of Disease: Specific animal models are used to test the efficacy of compounds in a disease context. For example, a mouse model of atopic dermatitis-like inflammation has been used to show that indole-3-aldehyde can attenuate inflammation via AhR. oup.com

Zebrafish Melanogenesis Model: Zebrafish embryos are used as an in vivo model to assess the inhibition of tyrosinase activity and melanin (B1238610) production. mdpi.com

The table below summarizes some of the assay methodologies used in the research of indole derivatives.

Assay TypeMethodologyPurpose
In Vitro
Receptor ActivationCell-based luciferase reporter gene assayTo screen for agonists/antagonists of nuclear receptors like AhR and PXR. oup.comoup.comnih.gov
Enzyme InhibitionSpectrophotometric measurement of enzyme activityTo determine the IC50 values for enzymes like tyrosinase or COX. mdpi.comnih.gov
Antiproliferative ActivityMTS assayTo measure the cytotoxic effects on cancer cell lines. nih.gov
Antimicrobial ActivityBroth microdilution methodTo determine the Minimum Inhibitory Concentration (MIC). asm.org
ImmunomodulationMeasurement of cytokine release from immune cellsTo assess the effect on inflammatory responses. nih.govnih.gov
In Vivo (Non-human)
Anti-inflammatory ActivityCarrageenan-induced paw edema in rodentsTo evaluate acute anti-inflammatory effects. nih.gov
Skin InflammationMouse model of atopic dermatitis-like inflammationTo test the therapeutic potential for skin inflammatory disorders. oup.com
Melanogenesis InhibitionZebrafish embryo modelTo assess the in vivo inhibition of melanin production. mdpi.com

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes for Complex 7-Substituted Indole (B1671886) Ethanol (B145695) Compounds

The synthesis of 7-substituted indoles has historically presented challenges for chemists. luc.edu Traditional methods like the Fischer indole synthesis are often not suitable for creating 2,3-unsubstituted indoles and require specific, often unavailable, substituted arylhydrazones for substitution at the 7-position. luc.edu Similarly, the Gassman synthesis has limitations in producing certain substituted indoles. luc.edu

To overcome these hurdles, researchers are actively developing more efficient and versatile synthetic pathways. One promising approach involves the cyclization of α-anilino acetals through an intramolecular electrophilic aromatic substitution. luc.edu Recent advancements have also explored the use of N-(trifluoroacetyl) and methanesulfonyl derivatives to facilitate cyclization, although these methods have also encountered difficulties with 7-substituted indoles. luc.edu

Future efforts in this area are likely to focus on:

Green Chemistry Principles: The integration of microwave-assisted synthesis, catalytic reactions, and solvent-free conditions is expected to lead to more sustainable and rapid production of diverse indole derivatives. nrfhh.com

Novel Catalytic Systems: The development of new catalysts could enable more selective and higher-yielding reactions for the synthesis of complex 7-substituted indole ethanol compounds.

Hybrid Molecule Synthesis: Researchers are exploring the creation of hybrid molecules that combine the indole nucleus with other pharmacologically active scaffolds, such as thiazole, triazole, isoxazole, and isoxazoline, to develop compounds with enhanced therapeutic properties. acs.orgniscpr.res.in

Advanced Computational Approaches for Rational Design and Activity Prediction

The rational design of new drug candidates is increasingly reliant on sophisticated computational methods. elsevier.es For indole derivatives, techniques like quantitative structure-activity relationship (QSAR) modeling and molecular docking are proving invaluable for predicting biological activity and guiding the design of more potent and selective compounds. nrfhh.commdpi.com

Key areas of advancement in computational approaches include:

Structure-Based Drug Design (SBDD): By utilizing the 3D structure of target proteins, SBDD allows for the rational design of indole derivatives with improved specificity and reduced toxicity. elsevier.esmdpi.com

Pharmacophore Modeling: Identifying the essential structural features required for biological activity helps in designing new molecules with a higher probability of being active. elsevier.es

Integrated Methods: Combining various computational strategies, such as virtual screening and in silico target prediction, can accelerate the discovery of promising lead compounds. elsevier.esmdpi.com

Artificial Intelligence and Machine Learning: These powerful tools are being used to analyze large datasets and identify complex relationships between chemical structure and biological function, further enhancing the drug discovery process. mdpi.com

A recent study successfully employed an integrated computational and experimental approach to design and optimize small molecule inhibitors targeting Salt-Inducible Kinases 2 and 3 (SIK2 and SIK3), demonstrating the power of these methods. mdpi.com

Comprehensive Mechanistic Elucidation of Biological Actions

Understanding the precise mechanisms by which indole ethanol derivatives exert their therapeutic effects is crucial for their development as drugs. mdpi.com While many indole compounds are known to interact with a variety of molecular targets, detailed mechanistic studies for specific derivatives are often lacking. nrfhh.comresearchgate.net

Future research will likely focus on:

Identifying Target Proteins: Pinpointing the specific enzymes, receptors, and signaling pathways that are modulated by 7-substituted indole ethanol compounds is a primary objective. Indole derivatives have been shown to target tubulin polymerization, DNA topoisomerases, and various kinases. mdpi.commdpi.com

Utilizing Advanced Analytical Techniques: The application of modern spectroscopic and biochemical methods will be critical for unraveling the intricate details of these compounds' mechanisms of action. medcraveonline.com

For instance, studies on certain indole derivatives have revealed their ability to induce cell cycle arrest and apoptosis in cancer cells, highlighting their potential as anticancer agents. nih.gov

Exploration of New Biological Targets and Therapeutic Research Avenues for Indole Ethanol Derivatives

The diverse pharmacological activities of indole derivatives suggest that they have the potential to treat a wide range of diseases. researchgate.netjchr.org While research has traditionally focused on areas like cancer and inflammation, new therapeutic opportunities are continuously being explored. solubilityofthings.comresearchgate.net

Emerging areas of research for indole ethanol derivatives include:

Neurodegenerative Diseases: The structural similarity of indoles to neurotransmitters like serotonin (B10506) suggests their potential in treating conditions such as Alzheimer's and Parkinson's disease. jchr.orgsolubilityofthings.com

Infectious Diseases: Indole derivatives have shown promise as antimicrobial and antiviral agents, and further research could lead to the development of new treatments for infectious diseases. jchr.orgresearchgate.net

Metabolic Disorders: The role of indole compounds in regulating metabolic pathways is an area of growing interest, with potential applications in treating diabetes and other metabolic conditions. mdpi.com

Multi-Targeted Therapies: Designing indole derivatives that can simultaneously modulate multiple biological targets is a promising strategy for treating complex diseases like cancer. acs.orgmdpi.com

The discovery that certain indole derivatives can act as potent and selective inhibitors of monocarboxylate transporter 1 (MCT1) has opened up new avenues for cancer therapy. nih.gov

Q & A

Q. What are the standard synthetic routes for preparing 2-(1H-Indol-7-yl)ethanol, and what critical reaction conditions must be controlled?

The synthesis of indole-ethanol derivatives typically involves alkylation of indole precursors. For example, 2-(5-nitro-1H-indol-1-yl)ethanol is synthesized by reacting 5-nitroindole with 2-bromoethanol in anhydrous DMF using NaH as a base. Key conditions include:

  • Strict anhydrous conditions to prevent side reactions.
  • Controlled addition of NaH (60% dispersion in mineral oil) to avoid exothermic decomposition.
  • Reaction monitoring via TLC (e.g., toluene/hexane/ethyl acetate 1:1:0.3) to optimize yield . Alternative routes for similar compounds involve PdCl2-catalyzed reductions in acetonitrile under argon, emphasizing temperature control (e.g., 80°C for 3 h) .

Q. How can the purity and structural integrity of this compound be verified post-synthesis?

Characterization relies on:

  • NMR spectroscopy : For example, 1H^1H NMR in DMSO-d6d_6 resolves indole proton environments (e.g., δ 3.86–8.70 ppm for CH2_2-CH2_2-OH and aromatic protons) .
  • HRMS : To confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 207.1987 for C10_{10}H11_{11}N2_2O3_3) .
  • Column chromatography : Purification using silica gel and ethyl acetate/hexane gradients ensures removal of unreacted starting materials .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) for indole derivatives like this compound?

Discrepancies in NMR data may arise from tautomerism or solvent effects. Strategies include:

  • X-ray crystallography : Definitive structural assignment via single-crystal analysis (e.g., SHELX-refined structures) .
  • Computational modeling : Density Functional Theory (DFT) calculations predict chemical shifts and validate experimental observations .
  • Variable-temperature NMR : To detect dynamic processes (e.g., rotational barriers) affecting peak splitting .

Q. How are biological activities of this compound derivatives assessed, such as enzyme inhibition?

Structure-Activity Relationship (SAR) studies involve:

  • Kinetic assays : Measuring pseudo-irreversible inhibition of enzymes like butyrylcholinesterase using Ellman’s method .
  • Crystallographic docking : Co-crystallizing derivatives with target proteins (e.g., JAK1 inhibitors) to map binding interactions .
  • In vivo models : Testing lung retention and target engagement in pre-clinical asthma models via dry powder inhalation .

Q. What crystallographic techniques address challenges in determining 3D structures of this compound derivatives?

  • SHELX programs : Robust refinement of high-resolution or twinned data using SHELXL for small molecules and SHELXE for experimental phasing .
  • Synchrotron radiation : Enhances data quality for low-symmetry crystals (e.g., monoclinic systems) .
  • Hydrogen bonding analysis : Identifying intermolecular interactions (e.g., O–H···N) to stabilize crystal packing .

Q. How does computational modeling predict reactivity or binding interactions of this compound in drug discovery?

  • Molecular dynamics simulations : Track ligand-protein binding stability (e.g., JAK1 inhibitors) over nanosecond timescales .
  • QSAR models : Correlate substituent effects (e.g., nitro or methoxy groups) with inhibitory potency .
  • Docking software (AutoDock Vina) : Predict binding affinities by sampling conformational space of indole derivatives in active sites .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Indole-Ethanol Derivatives

ParameterExample ValuesReference
BaseNaH (60% dispersion in mineral oil)
SolventAnhydrous DMF or acetonitrile
Temperature80°C (PdCl2-catalyzed reduction)
PurificationSilica gel column (ethyl acetate/hexane)

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueApplicationReference
1H^1H NMR (400 MHz)Assigns CH2_2-CH2_2-OH and indole protons
HRMS (ESI)Confirms molecular formula
X-ray diffractionResolves tautomeric ambiguities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.